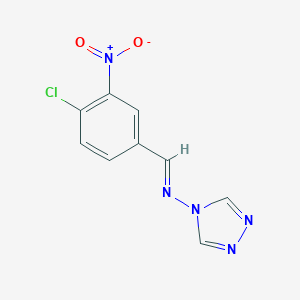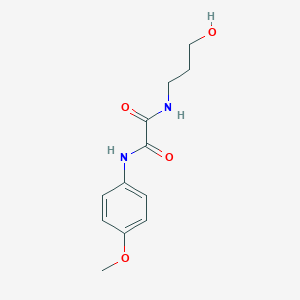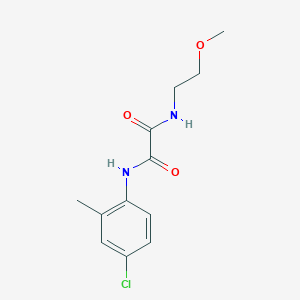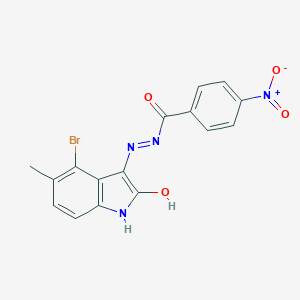![molecular formula C20H12BrIN2O2 B400502 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400502.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Benzimidazole derivatives: Compounds with a benzimidazole ring instead of benzoxazole.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H12BrIN2O2 |
|---|---|
Molecular Weight |
519.1g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H12BrIN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
InChI Key |
MHVOHUNFYQSGMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400421.png)
![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B400423.png)
![2-(4-bromoanilino)-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400425.png)
![2-(3-methylanilino)-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400427.png)
![2-(3-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400428.png)
![methyl 2-[[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B400429.png)
![Bis(1-methylethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400432.png)



![N'-[1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400441.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400442.png)
![N'-[1-(2-furyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400443.png)
